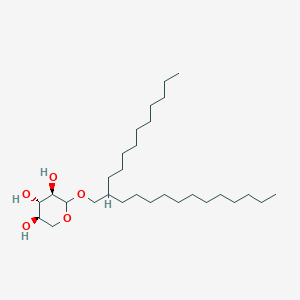

2-Decyltetradecyl-D-xylopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Decyltetradecyl-D-xylopyranoside is a non-ionic detergent widely used in various fields of research, including medical, environmental, and industrial research. It is a glycoside surfactant synthesized from xylose and fatty alcohols. The compound has a molecular formula of C29H58O5 and a molecular weight of 486.77 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Decyltetradecyl-D-xylopyranoside is synthesized through the reaction of xylose with fatty alcohols. The process involves the glycosylation of xylose with decyltetradecanol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-Decyltetradecyl-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Halides and amines.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of 2-decyltetradecyl-D-xylopyranoside is its antimicrobial properties . Research has shown that glycosides with longer hydrocarbon chains exhibit enhanced antimicrobial activity against various pathogens.

Case Studies

- Study on Antifungal and Antibacterial Activity : A recent study investigated the antimicrobial efficacy of a new class of d-xylopyranosides, including derivatives similar to this compound. The results indicated significant activity against fungi such as Candida albicans and Candida glabrata, as well as bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 256 μg/mL, demonstrating the potential for these compounds in therapeutic applications .

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 32-256 |

| Candida glabrata | 32-256 |

| Staphylococcus aureus | 32-256 |

| Escherichia coli | 32-256 |

Drug Delivery Systems

This compound is also being explored for use in drug delivery systems . Its amphiphilic nature allows it to function effectively as a carrier for hydrophobic drugs, improving their solubility and bioavailability.

Surfactant Properties

In biochemical research, this compound serves as an effective surfactant . Its ability to reduce surface tension makes it useful in various laboratory applications, including:

- Protein Solubilization : The compound can help solubilize membrane proteins, facilitating their study and characterization.

- Stabilization of Emulsions : It is used in formulating stable emulsions for various biochemical assays and drug formulations.

Summary of Applications

The diverse applications of this compound highlight its significance in scientific research and potential therapeutic uses. The following table summarizes its key applications:

| Application | Description |

|---|---|

| Antimicrobial Activity | Effective against fungi and bacteria; potential therapeutic use. |

| Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs. |

| Surfactant Properties | Useful in protein solubilization and emulsion stabilization. |

Mécanisme D'action

The mechanism of action of 2-Decyltetradecyl-D-xylopyranoside involves its ability to interact with and disrupt lipid bilayers. The compound integrates into the lipid bilayer, altering its structure and increasing its permeability. This property makes it useful in solubilizing membrane proteins and other hydrophobic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Octyl-β-D-glucopyranoside: Another non-ionic detergent used in similar applications.

Dodecyl-β-D-maltoside: Known for its use in membrane protein studies.

Triton X-100: A widely used non-ionic surfactant in biochemical research.

Uniqueness

2-Decyltetradecyl-D-xylopyranoside is unique due to its specific structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing a wide range of compounds, including those that are highly hydrophobic.

Activité Biologique

2-Decyltetradecyl-D-xylopyranoside (also referred to as 2-DT-D-Xyl) is a glycoside that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, structure, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a glycoside formed from D-xylopyranose and a long-chain alcohol (decyltetradecyl). The synthesis of this compound typically involves the glycosylation of D-xylopyranose with the corresponding alcohol under acidic or enzymatic conditions. Its structural characteristics contribute significantly to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted that derivatives of D-xylopyranosides, including those with longer hydrocarbon chains like decyltetradecyl, showed significant inhibition against both bacteria and fungi. Specifically, compounds with octyl or decyl chains demonstrated higher activity against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 - 256 |

| Escherichia coli | 64 - 128 |

| Candida albicans | 32 - 256 |

| Candida glabrata | 64 - 128 |

The MIC values indicate that the compound is effective at relatively low concentrations, suggesting its potential as an antimicrobial agent in clinical settings.

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy in Clinical Isolates

A recent case study examined the effectiveness of various D-xylopyranosides against clinical isolates from patients with skin infections. The study found that this compound exhibited two to four times higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments . This finding underscores the potential for this compound in treating resistant infections.

Research Findings: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) revealed that the length of the hydrocarbon chain significantly influences antimicrobial potency. Compounds with longer chains (like decyltetradecyl) were more effective than those with shorter chains. This suggests that hydrophobic interactions play a crucial role in the mechanism of action against microbial membranes .

Propriétés

IUPAC Name |

(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWIPYOLDJKPK-UGCDLRGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.